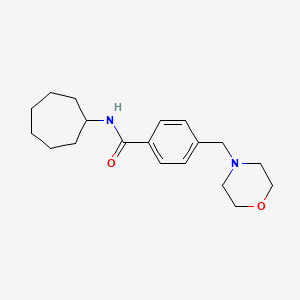
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea, also known as BDBU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBU is a urea derivative that has a unique structure and properties, making it an attractive candidate for various scientific studies.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea is not well understood, but it is believed to act as a Lewis base catalyst, facilitating various organic reactions. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been shown to activate various substrates, leading to the formation of new chemical bonds.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has several advantages for use in lab experiments, including its high reactivity and selectivity in various organic reactions. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea is also stable and easy to handle, making it an attractive candidate for use in various chemical reactions. However, N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea can be expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea. One potential area of research is the development of new applications for N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea in various fields, including material science and biomedical research. Another area of research is the investigation of the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea and its potential use as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea is a urea derivative that has gained significant attention in scientific research due to its unique structure and properties. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been used as a catalyst in various organic reactions and has shown potential applications in material science and biomedical research. Further research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea and its potential use as a therapeutic agent.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea can be synthesized using various methods, including the reaction of 1,3-benzodioxole with 2,6-diethylphenyl isocyanate in the presence of a base. The reaction results in the formation of N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea as a white solid that is soluble in organic solvents.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been widely used in scientific research, including in the field of organic chemistry, material science, and biomedical research. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been used as a catalyst in various organic reactions, including the synthesis of amides, esters, and other organic compounds.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,6-diethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-12-6-5-7-13(4-2)17(12)20-18(21)19-14-8-9-15-16(10-14)23-11-22-15/h5-10H,3-4,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGMOPRBCCGJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,6-diethylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)



![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)


![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)